2-(Bromomethyl)-1,1-dichlorocyclopropane

Nucleophilic substitution Reaction kinetics Amine alkylation

2-(Bromomethyl)-1,1-dichlorocyclopropane (CAS 3591-45-5) is a halogenated cyclopropane derivative characterized by a strained three-membered ring bearing a bromomethyl group at position 2 and two chlorine atoms at position This compound belongs to the gem-dichlorocyclopropane class, which serves as a versatile scaffold in medicinal chemistry and organic synthesis. With a molecular weight of 203.89 g/mol, a density of 1.6996 g/cm³, and a calculated LogP of 2.5751, it exhibits distinct physicochemical properties that influence its handling and reactivity.

Molecular Formula C4H5BrCl2
Molecular Weight 203.89
CAS No. 3591-45-5
Cat. No. B2586352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-1,1-dichlorocyclopropane
CAS3591-45-5
Molecular FormulaC4H5BrCl2
Molecular Weight203.89
Structural Identifiers
SMILESC1C(C1(Cl)Cl)CBr
InChIInChI=1S/C4H5BrCl2/c5-2-3-1-4(3,6)7/h3H,1-2H2
InChIKeyKEZQSZUPYPHPKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-1,1-dichlorocyclopropane (CAS 3591-45-5): Key Properties and Procurement Considerations for Research and Industrial Synthesis


2-(Bromomethyl)-1,1-dichlorocyclopropane (CAS 3591-45-5) is a halogenated cyclopropane derivative characterized by a strained three-membered ring bearing a bromomethyl group at position 2 and two chlorine atoms at position 1. This compound belongs to the gem-dichlorocyclopropane class, which serves as a versatile scaffold in medicinal chemistry and organic synthesis [1]. With a molecular weight of 203.89 g/mol, a density of 1.6996 g/cm³, and a calculated LogP of 2.5751, it exhibits distinct physicochemical properties that influence its handling and reactivity . The compound is primarily utilized as an electrophilic building block for introducing the 2,2-dichlorocyclopropylmethyl moiety into more complex structures, a fragment of interest in the development of bioactive molecules and advanced intermediates.

Why 2-(Bromomethyl)-1,1-dichlorocyclopropane Cannot Be Substituted with Other Haloalkyl-gem-dichlorocyclopropanes


The reactivity of 2-(halomethyl)-1,1-dichlorocyclopropanes is exquisitely sensitive to the nature of the halogen atom on the methyl substituent. This halogen governs not only the kinetics of nucleophilic substitution reactions but also the conditions required to achieve synthetically useful yields [1]. The bromo derivative exhibits a distinct reactivity profile that is not mirrored by its chloro or iodo counterparts, meaning that substituting a cheaper or more readily available analog often results in dramatically different reaction outcomes—requiring higher temperatures, longer reaction times, or leading to altered selectivity and yield [1]. Consequently, generic substitution without precise empirical validation carries a high risk of synthetic failure, making the selection of the specific 2-(bromomethyl) derivative a critical decision point in route design and process development.

Quantitative Evidence Guide: Key Differentiators of 2-(Bromomethyl)-1,1-dichlorocyclopropane


Superior Reactivity in N-Alkylation: Room Temperature vs. Elevated Thermal Conditions

In a direct head-to-head study of N-alkylation of N-(β-aminoethyl)piperazine, 2-(bromomethyl)-1,1-dichlorocyclopropane reacts smoothly at room temperature (25-30 °C) in 4 hours to afford the monosubstituted product in 80-85% yield. In stark contrast, the analogous chloro compound (2-(chloromethyl)-1,1-dichlorocyclopropane) requires a temperature of 60-70 °C and an extended reaction time of 8 hours to achieve comparable yields [1].

Nucleophilic substitution Reaction kinetics Amine alkylation

Higher Lipophilicity (LogP) for Enhanced Membrane Permeability in Biological Assays

2-(Bromomethyl)-1,1-dichlorocyclopropane possesses a computed LogP value of 2.5751, indicating significantly higher lipophilicity compared to its chloro analog, 1,1-dichloro-2-(chloromethyl)cyclopropane, which has an XLogP3-AA value of 2.4 [1]. This difference arises from the greater polarizability and hydrophobic character of the bromine atom versus chlorine.

Physicochemical properties Lipophilicity Drug design

Higher Density: A Differentiator for Purification and Formulation Processes

The density of 2-(bromomethyl)-1,1-dichlorocyclopropane is reported as 1.6996 g/cm³, which is substantially higher than that of its chloro analog, 1,1-dichloro-2-(chloromethyl)cyclopropane, measured at 1.3205 g/cm³ . This represents a ~29% increase in density.

Physical properties Density Work-up procedures

Validated Synthetic Utility in the Preparation of Potent Tryptase Inhibitors

2-(Bromomethyl)-1,1-dichlorocyclopropane has been specifically employed as an alkylating agent to construct a library of 1,2-benzisothiazol-3-one 1,1-dioxide derivatives. One resulting compound, (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl N-[(phenylmethoxy)carbonyl]-β-alanate (7b), was identified as a potent inhibitor of human mast cell tryptase with an IC₅₀ value of 0.85 µM [1]. While the chloro analog is not reported in this specific context, the unique reactivity of the bromomethyl group is crucial for the successful synthesis of this biologically active series.

Medicinal chemistry Enzyme inhibition Lead optimization

Recommended Application Scenarios for 2-(Bromomethyl)-1,1-dichlorocyclopropane Based on Quantitative Evidence


Mild and Efficient N-Alkylation of Sensitive Amines

Based on direct comparative evidence showing that 2-(bromomethyl)-1,1-dichlorocyclopropane undergoes alkylation at room temperature with a 50% reduction in reaction time compared to its chloro analog, this compound is the optimal choice for introducing the 2,2-dichlorocyclopropylmethyl group onto nitrogen nucleophiles when substrate thermal lability or process energy efficiency is a primary concern [1].

Synthesis of Lipophilic Drug Candidates and Chemical Probes

The elevated LogP value of 2.5751, which is ~0.18 units higher than the chloro analog, supports its use in the construction of molecules intended to exhibit enhanced passive membrane permeability. This makes it a strategic building block for medicinal chemistry programs targeting intracellular or CNS-penetrant small molecules [1][2].

Preparation of Tryptase Inhibitor Scaffolds

As validated in the literature, 2-(bromomethyl)-1,1-dichlorocyclopropane serves as a key alkylating agent in the synthesis of 1,2-benzisothiazol-3-one 1,1-dioxide derivatives, which have yielded potent human mast cell tryptase inhibitors (IC₅₀ = 0.85 µM). Researchers pursuing novel tryptase or related serine protease inhibitors can confidently employ this building block to generate focused libraries [1].

Process Development Requiring Distinct Physical Handling Properties

The substantially higher density of 2-(bromomethyl)-1,1-dichlorocyclopropane (1.6996 g/cm³) compared to its chloro analog (1.3205 g/cm³) can be exploited in liquid-liquid extraction and phase separation steps. Process chemists scaling up syntheses may find that this physical attribute simplifies work-up procedures and reduces solvent volumes in certain biphasic systems [1][2].

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